2-chloro-5-methylsulfanyl-N-(2-phenylpropyl)benzamide
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Overview
Description
2-chloro-5-methylsulfanyl-N-(2-phenylpropyl)benzamide is an organic compound with the molecular formula C17H18ClNOS and a molecular weight of 319.85 g/mol . This compound is characterized by the presence of a benzamide core substituted with a chlorine atom, a methylsulfanyl group, and a phenylpropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methylsulfanyl-N-(2-phenylpropyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-methylsulfanylbenzoic acid and 2-phenylpropylamine.
Amidation Reaction: The carboxylic acid group of 2-chloro-5-methylsulfanylbenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-methylsulfanyl-N-(2-phenylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions, particularly at the amide bond, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the benzene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydride (NaH)
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Reduced amide derivatives
Substitution: Substituted benzamide derivatives
Scientific Research Applications
2-chloro-5-methylsulfanyl-N-(2-phenylpropyl)benzamide has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-chloro-5-methylsulfanyl-N-(2-phenylpropyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-methylsulfanyl-N-(2-phenoxyethyl)benzamide
- 2-chloro-5-(methylsulfanyl)benzamide
- N-(5-chloro-2-(methylsulfanyl)phenyl)acetamide
Uniqueness
2-chloro-5-methylsulfanyl-N-(2-phenylpropyl)benzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. The presence of the phenylpropyl group enhances its lipophilicity and potential interactions with biological targets compared to similar compounds .
Properties
IUPAC Name |
2-chloro-5-methylsulfanyl-N-(2-phenylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-12(13-6-4-3-5-7-13)11-19-17(20)15-10-14(21-2)8-9-16(15)18/h3-10,12H,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJMSAAEKJSITF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC(=C1)SC)Cl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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